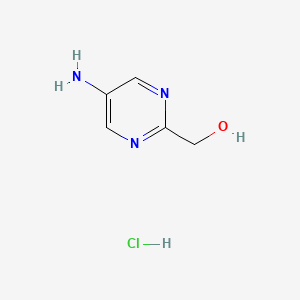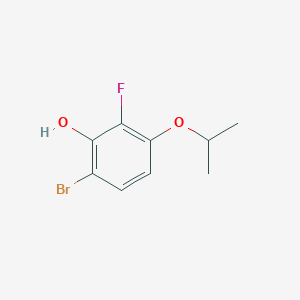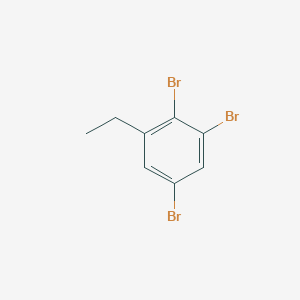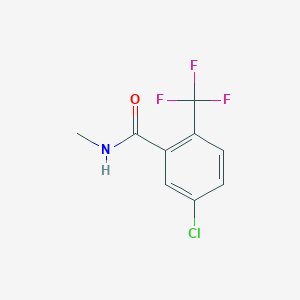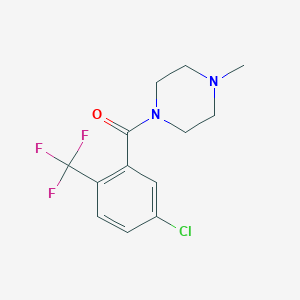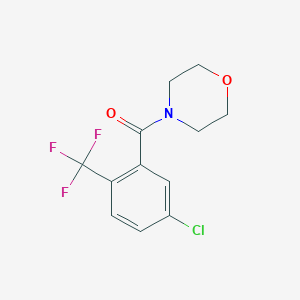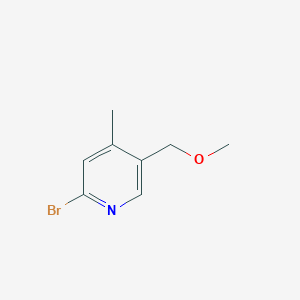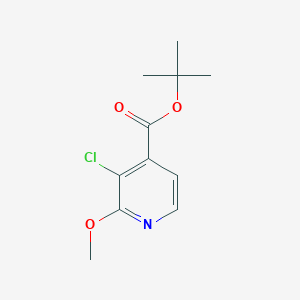
1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene is a type of organic compound known as an aromatic ether. Aromatic ethers are organic compounds containing an ether group that is substituted with an aromatic group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene can be synthesized through various methods such as Friedel-Crafts alkylation or diazotization .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring substituted with two bromine atoms, one ethoxy group, and one trifluoromethyl group .Applications De Recherche Scientifique
DBET has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals and agricultural chemicals, as a solvent in the production of polymers, and as a stabilizer in the production of polyurethanes. DBET is also used in the synthesis of polymers, surfactants, and polyamides.
Mécanisme D'action
DBET is a highly reactive compound and is capable of forming covalent bonds with other molecules. In the Grignard reaction, DBET acts as a nucleophile, attacking the halogenated benzene to form a Grignard compound. In the Friedel-Crafts reaction, DBET acts as an electrophile, forming a covalent bond with an alkyl halide and an alkyl halide.
Biochemical and Physiological Effects
DBET has been shown to have a variety of biochemical and physiological effects. In laboratory studies, DBET has been found to be an effective inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. DBET has also been found to be an effective inhibitor of the release of histamine and other inflammatory mediators. In addition, DBET has been found to possess anti-inflammatory, anti-bacterial, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DBET in laboratory experiments include its low cost, low volatility, and high stability. Additionally, DBET is non-toxic and non-irritating to the skin and eyes. However, there are several limitations to using DBET in laboratory experiments. DBET is not miscible in water, and it is not soluble in organic solvents. Additionally, DBET is not very soluble in organic solvents, which can limit its use in certain laboratory experiments.
Orientations Futures
For DBET research include further investigations into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and agricultural industries. Additionally, further research is needed to determine the optimal conditions for synthesizing DBET and to identify new methods for synthesizing DBET. Furthermore, studies are needed to examine the safety and efficacy of DBET in human clinical trials. Finally, research is needed to explore the potential of using DBET in the production of novel materials and products.
Méthodes De Synthèse
DBET can be synthesized through a variety of methods, including the Grignard reaction and the Friedel-Crafts reaction. In the Grignard reaction, a Grignard reagent is reacted with a halogenated benzene to form a Grignard compound, which is then reacted with ethylene oxide to form DBET. In the Friedel-Crafts reaction, a halogenated benzene is reacted with an alkyl halide and an alkyl halide to form DBET.
Propriétés
IUPAC Name |
1,2-dibromo-5-ethoxy-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3O/c1-2-15-5-3-6(9(12,13)14)8(11)7(10)4-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVIYDXLNIEAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Br)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

